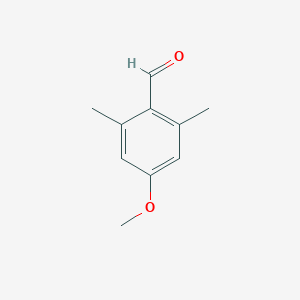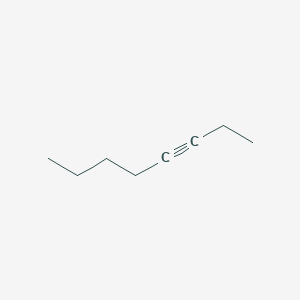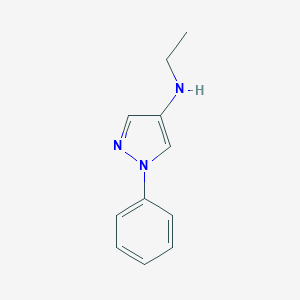
Pyrazole, 4-(ethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-(ethylamino)-1-phenyl-, also known as EPP, is a heterocyclic organic compound with the chemical formula C11H14N2. EPP has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- is not fully understood. However, it has been suggested that Pyrazole, 4-(ethylamino)-1-phenyl- may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to inhibit the proliferation of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its relatively simple synthesis method. Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized using commercially available starting materials and standard laboratory equipment. Pyrazole, 4-(ethylamino)-1-phenyl- is also relatively stable and can be stored at room temperature for extended periods of time. One of the limitations of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its low solubility in water, which may limit its bioavailability in biological systems.
Zukünftige Richtungen
There are several future directions for the study of Pyrazole, 4-(ethylamino)-1-phenyl-. One direction is the development of Pyrazole, 4-(ethylamino)-1-phenyl- derivatives with improved pharmacological properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- and its derivatives. Further studies are also needed to evaluate the safety and efficacy of Pyrazole, 4-(ethylamino)-1-phenyl- in vivo and in clinical trials. Finally, the potential use of Pyrazole, 4-(ethylamino)-1-phenyl- as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Synthesemethoden
Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized through the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid and ethylamine. The reaction is carried out in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 4-(ethylamino)-1-phenyl- has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
17551-14-3 |
|---|---|
Produktname |
Pyrazole, 4-(ethylamino)-1-phenyl- |
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-ethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-12-10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9,12H,2H2,1H3 |
InChI-Schlüssel |
KRCYGSLLFFNOQV-UHFFFAOYSA-N |
SMILES |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
17551-14-3 |
Synonyme |
N-Ethyl-1-phenyl-1H-pyrazol-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




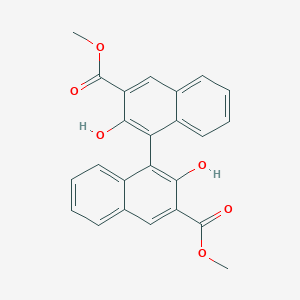
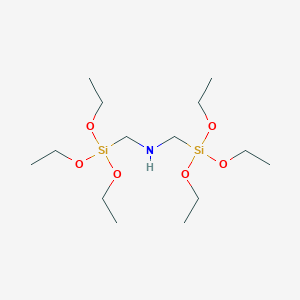
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
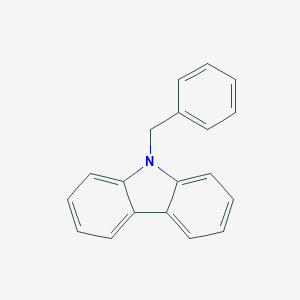

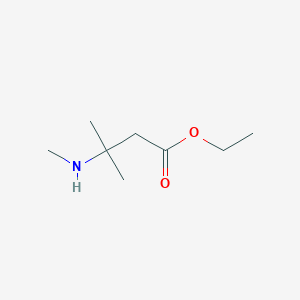
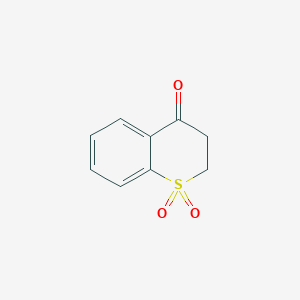

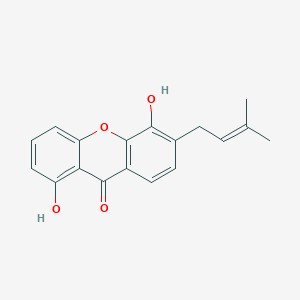
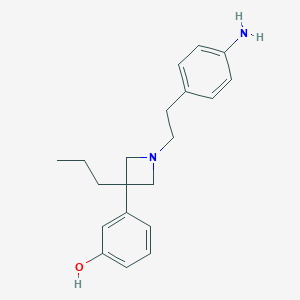
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
